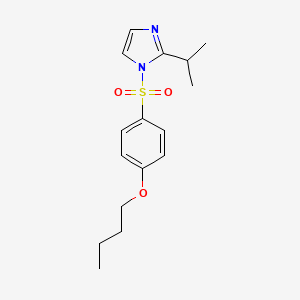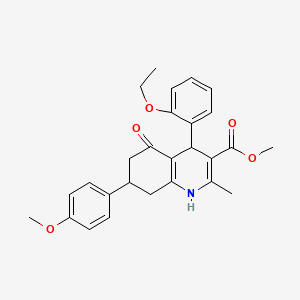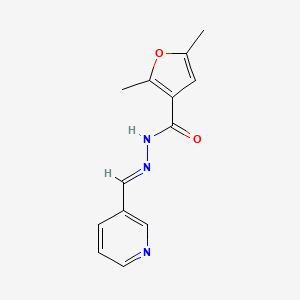
1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Vue d'ensemble
Description
1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a butoxyphenyl group attached to a sulfonyl moiety, which is further connected to a propan-2-ylimidazole structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butoxyphenyl Intermediate: The initial step involves the reaction of 4-butoxyphenylamine with a sulfonyl chloride to form the corresponding sulfonamide.
Cyclization to Imidazole: The sulfonamide intermediate is then subjected to cyclization with a suitable reagent, such as glyoxal or formaldehyde, under acidic or basic conditions to form the imidazole ring.
Introduction of the Propan-2-yl Group: The final step involves the alkylation of the imidazole ring with an appropriate alkylating agent, such as isopropyl bromide, to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Butoxyphenyl)ethan-1-one: A structurally similar compound with a ketone group instead of the sulfonyl group.
1-(4-Butoxyphenyl)-2,2-dimethylpropan-1-ol: Contains a hydroxyl group instead of the imidazole ring.
1-(4-Butoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine: Features a piperazine ring instead of the imidazole ring.
Uniqueness
1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole is unique due to the presence of both the sulfonyl and imidazole functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-2-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-5-12-21-14-6-8-15(9-7-14)22(19,20)18-11-10-17-16(18)13(2)3/h6-11,13H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQBHSGDGIWWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B3882809.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B3882819.png)
![6,7-dimethoxy-2-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3882825.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B3882826.png)
![N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide](/img/structure/B3882830.png)
![2-(benzotriazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B3882832.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B3882839.png)


![5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3882858.png)
![2-[(4-Bromophenyl)amino]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B3882871.png)
![N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B3882881.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,3-dimethylbutanamide](/img/structure/B3882884.png)
![N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methoxyacetamide](/img/structure/B3882890.png)
